molecular formula C7H13ClN2O B3032478 (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride CAS No. 1956325-48-6

(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride

Cat. No.: B3032478
CAS No.: 1956325-48-6
M. Wt: 176.64
InChI Key: YKIBZBFGXFAOGW-UHFFFAOYSA-N
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Description

“(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O . It is used in the synthesis of various pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom, giving it a molecular weight of 176.64 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 176.64 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . More specific physical and chemical properties are not available from the search results.

Scientific Research Applications

Anticancer and Antituberculosis Potential

  • Synthesis and Biological Evaluation : A study focused on the synthesis of (1-(4-Chlorophenyl) cyclopropyl)(piperazin-1-yl) methanone derivatives and evaluated their potential in anticancer and antituberculosis activities. Some compounds exhibited significant activity against breast cancer cells and M. tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Anticancer and Antimicrobial Agents

Neuroprotective and Inhibitory Agents

  • Arylisoxazole‐Phenylpiperazine Derivatives : A study on arylisoxazole‐phenylpiperazines revealed their potential as selective acetylcholinesterase inhibitors, offering potential applications in neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).

Antipsychotic Effects

  • Central Nervous System Depressants : Research on (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones demonstrated central nervous system depressant activity, potential anticonvulsant properties, and some compounds exhibited potential antipsychotic effects (Butler, Wise, & Dewald, 1984).

PET Imaging Agent for Parkinson's Disease

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Mechanism of Action

Pharmacokinetics

It’s also important to note that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it’s recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-cyclopropylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c8-6-3-9(4-6)7(10)5-1-2-5;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIBZBFGXFAOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956325-48-6
Record name Methanone, (3-amino-1-azetidinyl)cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956325-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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